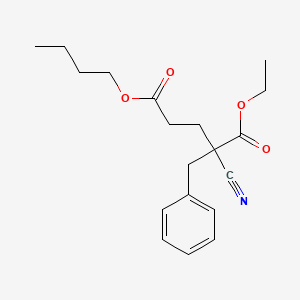![molecular formula C14H11Cl2NO3S2 B12626924 2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide CAS No. 918635-26-4](/img/structure/B12626924.png)
2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse biological activities and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with an appropriate amine derivative under controlled conditions. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of advanced catalysts and ultrasonic irradiation can enhance the yield and reduce reaction times, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-N-(2,5-dichlorophenyl)benzamide
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 2,4-Dichloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide
Uniqueness
2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide is unique due to its specific structural features, such as the presence of the 3-methylthiophen-2-yl group and the ethenesulfonyl linkage. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other benzamide derivatives .
Propiedades
Número CAS |
918635-26-4 |
|---|---|
Fórmula molecular |
C14H11Cl2NO3S2 |
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[2-(3-methylthiophen-2-yl)ethenylsulfonyl]benzamide |
InChI |
InChI=1S/C14H11Cl2NO3S2/c1-9-4-6-21-13(9)5-7-22(19,20)17-14(18)11-3-2-10(15)8-12(11)16/h2-8H,1H3,(H,17,18) |
Clave InChI |
BWYQLNAAGNKHGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C=CS(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide](/img/structure/B12626851.png)
![N-[2-(Cyclopentyloxy)phenyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12626863.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide](/img/structure/B12626868.png)




![{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane)](/img/structure/B12626894.png)

![2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL](/img/structure/B12626904.png)

![3-(4-butoxy-3-ethoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12626910.png)


